![molecular formula C16H21NO2 B2985953 2-Amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287260-83-5](/img/structure/B2985953.png)
2-Amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
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Overview
Description
2-Amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as Bicifadine, is a synthetic compound that belongs to the class of non-opioid analgesics. It has been studied for its potential use in pain management, particularly in the treatment of chronic pain.
Mechanism of Action
2-Amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid acts as a norepinephrine and dopamine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of some antidepressant medications, which suggests that bicifadine may also have antidepressant properties.
Biochemical and Physiological Effects:
2-Amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to have analgesic effects in animal models of pain. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its analgesic effects. 2-Amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to be well-tolerated in humans, with few side effects reported.
Advantages and Limitations for Lab Experiments
2-Amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been shown to be well-tolerated in humans, which makes it a good candidate for clinical trials. However, bicifadine has some limitations for use in lab experiments. It has a complex synthesis method, which may make it difficult to produce in some labs. Additionally, it has a relatively short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several potential future directions for research on bicifadine. One area of interest is the potential use of bicifadine in the treatment of opioid addiction and withdrawal symptoms. Another area of interest is the potential use of bicifadine in the treatment of depression, given its mechanism of action. Additionally, further research is needed to better understand the biochemical and physiological effects of bicifadine, particularly in humans.
Synthesis Methods
2-Amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can be synthesized through a multi-step process that involves the reaction of several chemicals. The synthesis method involves the reaction of 2,4,5-trimethylphenylacetonitrile with cyclohexanone in the presence of sodium ethoxide to form a bicyclic intermediate. The intermediate is then reacted with chloroacetic acid to form the final product.
Scientific Research Applications
2-Amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been studied extensively for its potential use in pain management. It has been shown to be effective in the treatment of chronic pain, including neuropathic pain and fibromyalgia. 2-Amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has also been studied for its potential use in the treatment of opioid addiction and withdrawal symptoms.
properties
IUPAC Name |
2-amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-9-4-11(3)12(5-10(9)2)15-6-16(7-15,8-15)13(17)14(18)19/h4-5,13H,6-8,17H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGNVAJCXUSGHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C23CC(C2)(C3)C(C(=O)O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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